![molecular formula C8H9NO4 B2918318 (2S)-2-(furan-2-carbonylamino)propanoic acid CAS No. 462599-69-5](/img/structure/B2918318.png)
(2S)-2-(furan-2-carbonylamino)propanoic acid
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Description
Synthesis Analysis
The synthesis of furan-based compounds involves the use of furan platform chemicals (FPCs) directly available from biomass . A protocol for the one-step synthesis of the title compound in quantitative yield using adapted Vilsmeier conditions has been presented .Molecular Structure Analysis
The molecular structure of “(2S)-2-(furan-2-carbonylamino)propanoic acid” can be analyzed using tools like a structural formula editor and a 3D model viewer . The compound has a molecular formula of C8H9NO4 and a molecular weight of 183.163.Chemical Reactions Analysis
Furan platform chemicals (FPCs) are used in the manufacture of a wide range of compounds . The types of reactions applicable to FPCs and a variety of methods for the synthesis of chiral furans have been discussed .Scientific Research Applications
Synthesis Methods and Chemical Properties
The scientific interest in (2S)-2-(furan-2-carbonylamino)propanoic acid and related compounds is driven by their potential applications in various fields, including organic synthesis and materials science. One study details improved methods for the synthesis of racemic 2-amino-3-(heteroaryl)propanoic acids, prominently featuring a furan nucleus. These compounds were synthesized with high yields through the reduction of 3-(heteroaryl)-2-(hydroxyimino)propanoic acids, demonstrating a refined approach that avoids unfavorable reactions such as hydrogenolysis of bromine on the thiophene nucleus. This methodological advancement is crucial for synthesizing furan-containing compounds efficiently, highlighting the broader implications for chemical synthesis and drug development (Kitagawa, Khandmaa, Fukumoto, & Asada, 2004).
Renewable Energy and Environmental Applications
Research into organic dyes containing furan moieties for dye-sensitized solar cells reveals the potential of furan derivatives in renewable energy technologies. The study synthesized new metal-free dyes with a furan moiety, achieving high efficiency in light-harvesting applications. This breakthrough underscores the utility of furan compounds in developing sustainable solar energy solutions, contributing to the advancement of green technologies and the reduction of reliance on fossil fuels (Lin, Chen, Yen, Hsu, Chou, & Yeh, 2009).
Biomass Conversion and Sustainable Chemistry
The conversion of lignocellulosic biomass into valuable furan derivatives is another area where this compound and related molecules find application. Furan derivatives like 5-hydroxymethylfurfural (HMF) and furfural, derived from carbohydrates in biomass, are viewed as sustainable alternatives to petroleum-based chemicals. Studies on the dehydration of mono- and poly-saccharides to produce HMF and furfural highlight the role of furan compounds in the development of bio-based chemicals, supporting the transition to a more sustainable chemical industry (Chheda, Román‐Leshkov, & Dumesic, 2007).
Advanced Materials and Catalysis
The exploration of furan derivatives for the selective conversion of biomass into furan compounds using bimetal-modified bio-based activated carbon presents innovative approaches to catalysis and material science. Such research demonstrates the efficacy of furan-based catalysts in enhancing the content and selectivity of furan compounds from biomass pyrolysis, offering insights into the design of more efficient catalytic systems for environmental and industrial applications (Lu, Zheng, He, Li, & Zheng, 2020).
properties
IUPAC Name |
(2S)-2-(furan-2-carbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-5(8(11)12)9-7(10)6-3-2-4-13-6/h2-5H,1H3,(H,9,10)(H,11,12)/t5-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYWJRJEGHPIQW-YFKPBYRVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CC=CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)C1=CC=CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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